REACTION_CXSMILES
|
[C:1]1([CH3:10])[CH:6]=[CH:5][C:4](B(O)O)=[CH:3][CH:2]=1.Br[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[N+:18]([O-:20])=[O:19].O.CC(O)C>[OH-].[Na+].C1C=CC=CC=1>[CH3:10][C:1]1[CH:6]=[CH:5][C:4]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=2[N+:18]([O-:20])=[O:19])=[CH:3][CH:2]=1 |f:4.5|
|
Name
|
|
Quantity
|
34 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)B(O)O)C
|
Name
|
|
Quantity
|
34 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC=C1)[N+](=O)[O-]
|
Name
|
(tetrakis)triphenylphosphine palladium(0)
|
Quantity
|
11.9 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
57 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
215 mL
|
Type
|
reactant
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
170 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1080 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The two-phase mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for three hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The cooled reaction mixture
|
Type
|
FILTRATION
|
Details
|
was filtered through Celite
|
Type
|
WASH
|
Details
|
the filter cake washed with fresh benzene
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with water (3×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
the residue (46.1 g) purified by preparative high pressure liquid chromatography on silica gel
|
Type
|
WASH
|
Details
|
eluting with hexane/ethyl acetate (20:1)
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C=C1)C1=C(C=CC=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28.05 g | |
YIELD: CALCULATEDPERCENTYIELD | 77.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |